molecular formula C15H24ClNO2 B1424560 4-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220029-32-2

4-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperidine hydrochloride

Cat. No. B1424560
CAS RN: 1220029-32-2
M. Wt: 285.81 g/mol
InChI Key: JGZTXFIADTXBTM-UHFFFAOYSA-N
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Description

4-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C15H24ClNO2 . It is used for research purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 285.81 . Other specific properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis and Material Science

Novel trisubstituted ethylenes, including compounds with phenoxy and methoxy groups similar to 4-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperidine hydrochloride, have been synthesized and investigated for their copolymerization properties with styrene. These compounds were synthesized via piperidine catalyzed Knoevenagel condensation and characterized by various spectroscopic techniques. Their copolymerization with styrene was initiated by radical initiators at controlled temperatures, leading to copolymers with calculated compositions based on nitrogen analysis. This research contributes to the development of novel materials with potential applications in various fields, including plastics, coatings, and adhesives (Schjerven et al., 2020).

Pharmaceutical Chemistry

In the realm of medicinal chemistry, piperidine analogues, including structures related to this compound, have been explored for their binding affinity to neurotransmitter transporters. Specifically, these compounds have been evaluated for their ability to bind to the dopamine transporter, providing insights into their potential therapeutic applications. Such research is crucial for the development of new pharmacological agents targeting neurological disorders (Prisinzano et al., 2002).

Radiopharmaceutical Development

Compounds structurally related to this compound have been labeled with carbon-11 to create radioligands for non-invasive assessment of dopamine receptors using positron emission tomography (PET). Although the specific compound SB-235753 did not prove suitable for dopamine D4 receptor studies, this line of research demonstrates the potential of piperidine derivatives in the development of diagnostic tools for neuroimaging (Matarrese et al., 2000).

Analytical Chemistry

The identification and quantification of impurities in pharmaceutical compounds, including those related to piperidine derivatives like this compound, are crucial for ensuring drug quality and safety. Advanced chromatographic and spectroscopic techniques have been employed to isolate, identify, and quantify impurities in drug substances, contributing to the regulatory compliance and safety of pharmaceutical products (Liu et al., 2020).

properties

IUPAC Name

4-[2-(2-methoxy-4-methylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-12-3-4-14(15(11-12)17-2)18-10-7-13-5-8-16-9-6-13;/h3-4,11,13,16H,5-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZTXFIADTXBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCC2CCNCC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.